molecular formula C19H24N6O B2932304 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide CAS No. 2034230-17-4

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide

Cat. No. B2932304
CAS RN: 2034230-17-4
M. Wt: 352.442
InChI Key: KBYWPUMUWJUGSP-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N6O and its molecular weight is 352.442. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Modification

Imidazo[1,2-a]pyrimidine derivatives have been extensively investigated for their potential in drug discovery, particularly in targeting specific diseases like prostate cancer. The modification of these molecules to reduce metabolism by aldehyde oxidase (AO) is a critical area of research, as AO-mediated oxidation can significantly affect a drug's efficacy and safety profile. By altering the heterocycle or blocking the reactive site, researchers have developed strategies to enhance the stability and effectiveness of these compounds (Linton et al., 2011).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of imidazo[1,2-a]pyrimidine analogs in therapeutic applications. These compounds, through systematic synthesis and evaluation, offer new pathways for the development of treatments targeting specific cancer types and inflammatory conditions (Rahmouni et al., 2016).

Antibacterial and Antitubercular Activity

Research into N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties has unveiled new anti-TB agents. These compounds exhibit excellent in vitro activity against both drug-sensitive and multi-drug-resistant Mycobacterium tuberculosis strains, highlighting the potential of imidazo[1,2-a]pyrimidine derivatives in addressing the global challenge of tuberculosis (Li et al., 2020).

Synthetic Chemistry and Functionalization

Imidazo[1,2-a]pyrimidines are of significant interest in synthetic chemistry, serving as a foundation for developing new chemosynthetic strategies and drug development. Their functionalization, particularly at the 3-positions, has opened up new avenues for creating diverse and potent medicinal compounds. This body of work underscores the compound's role in the development of novel therapeutic agents with broad applications in medicinal chemistry (Goel et al., 2015).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c26-19(21-7-6-15-4-2-1-3-5-15)16-11-25(12-16)18-10-17(22-13-23-18)24-9-8-20-14-24/h4,8-10,13-14,16H,1-3,5-7,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYWPUMUWJUGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide

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